Technical Monograph: 3,5-Diiodo-4-methylbenzaldehyde
Technical Monograph: 3,5-Diiodo-4-methylbenzaldehyde
[1]
Executive Summary
3,5-Diiodo-4-methylbenzaldehyde (CAS 861118-00-5 ) is a specialized halogenated aromatic aldehyde utilized primarily as a high-value intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in the "cooperative" substitution pattern: the electron-withdrawing formyl group and the electron-donating methyl group synergistically direct electrophilic substitution to the 3,5-positions. This scaffold is critical in the synthesis of thyromimetics (thyroid hormone analogs) and heavy-atom-modified photosensitizers (e.g., BODIPY dyes) for photodynamic therapy.
Part 1: Chemical Identity & Physical Properties[2]
This compound is characterized by the presence of two bulky iodine atoms flanking a methyl group, creating significant steric hindrance and electronic modification of the aromatic ring.
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 861118-00-5 |
| IUPAC Name | 3,5-Diiodo-4-methylbenzaldehyde |
| Molecular Formula | C₈H₆I₂O |
| Molecular Weight | 371.94 g/mol |
| SMILES | CC1=C(C=C(C=C1I)C=O)I |
| InChI Key | KATLVMNYEWAAQO-UHFFFAOYSA-N |
Physical Characteristics
| Property | Value / Description |
| Appearance | Pale yellow to off-white solid (crystalline powder). |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Insoluble in water.[1] |
| Stability | Light-sensitive (store in amber vials); Air-sensitive (store under inert gas). |
| Reactivity | Susceptible to oxidation (to benzoic acid) and nucleophilic attack at the carbonyl. |
Part 2: Synthetic Methodology & Mechanism
The synthesis of 3,5-Diiodo-4-methylbenzaldehyde is a classic example of Electrophilic Aromatic Substitution (EAS) where the directing effects of substituents are leveraged to achieve regioselectivity.
The "Cooperative Directing" Effect
The precursor, p-Tolualdehyde (4-methylbenzaldehyde) , contains two directing groups:
-
Formyl Group (-CHO): A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position (positions 3 and 5).
-
Methyl Group (-CH₃): A weak electron-donating group (EDG) that directs to ortho and para positions. Since the para position is blocked by the aldehyde, it directs to the ortho positions (positions 3 and 5 relative to the ring, but adjacent to the methyl).
Result: Both groups direct the electrophilic iodine (
Experimental Protocol (Iodine/Periodic Acid Method)
Note: This protocol is adapted from standard iodination methodologies for deactivated aromatics.
Reagents:
-
p-Tolualdehyde (1.0 eq)
-
Iodine (
) (1.1 eq per substitution site -> 2.2 eq total) -
Periodic Acid (
) or Sodium Iodate ( ) (Oxidant to regenerate ) -
Sulfuric Acid (
) (30% in Acetic Acid)
Step-by-Step Workflow:
-
Dissolution: Dissolve p-tolualdehyde in Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Add concentrated
dropwise. The acid catalyzes the enolization and activates the oxidant. -
Iodination: Add Iodine (
) followed by the oxidant (Periodic Acid) in small portions.-
Mechanistic Note: The oxidant converts molecular iodine and iodide byproducts into the reactive iodonium species (
), increasing atom economy.
-
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the mono-iodo intermediate.
-
Quenching: Pour the reaction mixture into ice-cold water containing 10% Sodium Thiosulfate (
) to quench unreacted iodine (indicated by the disappearance of the brown color). -
Isolation: Filter the resulting precipitate. Wash with cold water and recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Synthesis Diagram (DOT)
Caption: Regioselective synthesis pathway driven by cooperative directing effects of the formyl and methyl groups.
Part 3: Applications in Drug Discovery & Material Science
Thyromimetics (Thyroid Hormone Analogs)
The 3,5-diiodo-4-methylphenyl moiety is a bioisostere for the inner ring of Thyroxine (T4) and Triiodothyronine (T3).
-
Mechanism: The bulky iodine atoms lock the aromatic ring into a specific conformation (perpendicular to the ether linkage in T4), which is critical for binding to the Thyroid Hormone Receptors (TR-
and TR- ). -
Usage: This aldehyde serves as a starting material to synthesize the "outer ring" or linker regions of novel thyromimetics used to treat dyslipidemia or obesity without cardiac side effects.
Photosensitizers (BODIPY Dyes)
In photodynamic therapy (PDT), the "Heavy Atom Effect" is crucial.
-
Mechanism: Incorporating heavy atoms like iodine into a fluorophore (like BODIPY) promotes Intersystem Crossing (ISC) from the excited singlet state (
) to the triplet state ( ). -
Outcome: The long-lived triplet state transfers energy to molecular oxygen (
), generating cytotoxic Singlet Oxygen ( ) . -
Workflow: 3,5-Diiodo-4-methylbenzaldehyde is condensed with pyrrole to form the meso-substituted dipyrromethene core, retaining the iodine atoms for the heavy atom effect.
Application Workflow Diagram (DOT)
Caption: Divergent application pathways transforming the core aldehyde into functional bioactive or photoactive scaffolds.
Part 4: Handling, Safety, and Storage[5]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Storage Protocols
-
Light Sensitivity: Iodine-carbon bonds can be photolabile. Store in amber glass vials wrapped in foil.
-
Oxidation: Aldehydes oxidize to carboxylic acids over time. Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C .
References
- Stavber, S., et al. (2008). "Environmentally Friendly Oxidative Iodination of Aromatics." Synthesis, 2008(10), 1487-1492.
- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
